Cas no 1105218-02-7 (N-{2-(benzylcarbamoyl)methyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}-2-methylbenzamide)

N-{2-(benzylcarbamoyl)methyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}-2-methylbenzamide structure
1105218-02-7 structure
Product Name:N-{2-(benzylcarbamoyl)methyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}-2-methylbenzamide
CAS No:1105218-02-7
MF:C22H22N4O2S
MW:406.500683307648
CID:6368438
PubChem ID:30862723
Update Time:2025-07-09

N-{2-(benzylcarbamoyl)methyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}-2-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-(benzylcarbamoyl)methyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}-2-methylbenzamide
    • N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide
    • F5486-0718
    • AKOS024510509
    • 1105218-02-7
    • VU0644739-1
    • N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-methylbenzamide
    • N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide
    • Inchi: 1S/C22H22N4O2S/c1-15-7-5-6-10-17(15)22(28)24-21-18-13-29-14-19(18)25-26(21)12-20(27)23-11-16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,23,27)(H,24,28)
    • InChI Key: JPLKPPFHKBBPBZ-UHFFFAOYSA-N
    • SMILES: C(NC1N(CC(NCC2=CC=CC=C2)=O)N=C2CSCC2=1)(=O)C1=CC=CC=C1C

Computed Properties

  • Exact Mass: 406.14634713g/mol
  • Monoisotopic Mass: 406.14634713g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 583
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 101Ų

N-{2-(benzylcarbamoyl)methyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}-2-methylbenzamide Pricemore >>

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N-{2-(benzylcarbamoyl)methyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}-2-methylbenzamide Related Literature

Additional information on N-{2-(benzylcarbamoyl)methyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}-2-methylbenzamide

Comprehensive Analysis of N-{2-(benzylcarbamoyl)methyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-methylbenzamide (CAS No. 1105218-02-7)

The compound N-{2-(benzylcarbamoyl)methyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-methylbenzamide (CAS No. 1105218-02-7) is a structurally complex molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique thieno[3,4-c]pyrazole core, combined with a benzylcarbamoyl and 2-methylbenzamide moiety, makes it a promising candidate for various applications, including drug discovery and material science. Researchers are particularly interested in its potential as a kinase inhibitor or receptor modulator, given its ability to interact with biological targets.

In recent years, the demand for novel heterocyclic compounds like N-{2-(benzylcarbamoyl)methyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-methylbenzamide has surged due to their versatility in medicinal chemistry. The compound's CAS No. 1105218-02-7 is frequently searched in academic databases and patent filings, reflecting its growing relevance. Its synthesis involves multi-step organic reactions, often requiring Pd-catalyzed cross-coupling or microwave-assisted synthesis, which are hot topics in modern chemistry.

One of the most discussed aspects of this compound is its potential role in addressing neurodegenerative diseases and inflammatory disorders. Preliminary studies suggest that its thienopyrazole scaffold may exhibit anti-inflammatory or neuroprotective properties, aligning with current trends in precision medicine. Additionally, its benzamide derivative structure is often compared to other small-molecule therapeutics, making it a subject of interest for drug repurposing studies.

From a technical standpoint, the compound's physicochemical properties, such as solubility, stability, and bioavailability, are critical for its application in formulation development. Researchers are also exploring its structure-activity relationship (SAR) to optimize its efficacy. The CAS No. 1105218-02-7 is often referenced in discussions about high-throughput screening and computational drug design, highlighting its integration into cutting-edge research methodologies.

Beyond pharmaceuticals, N-{2-(benzylcarbamoyl)methyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-methylbenzamide has potential applications in agrochemicals and material science. Its heterocyclic framework could be leveraged to develop new polymer additives or catalysts, addressing sustainability challenges. This versatility makes it a valuable subject for interdisciplinary research, bridging gaps between chemistry, biology, and engineering.

In conclusion, N-{2-(benzylcarbamoyl)methyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-methylbenzamide (CAS No. 1105218-02-7) represents a fascinating area of study with broad implications. Its molecular complexity and functional diversity position it as a key player in advancing biomedical innovation and sustainable technologies. As research progresses, this compound is likely to remain a focal point in scientific literature and industrial applications.

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